molecular formula C9H13N3O2 B12428324 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12428324
M. Wt: 195.22 g/mol
InChI Key: BEDRGSLPGWSFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This method is environmentally friendly and efficient, leading to high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are effective in promoting the synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions or in green solvents like ethanol . The use of such catalysts not only enhances the yield but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. It acts as an inhibitor of tyrosine kinase, extracellular regulated protein kinases, and cyclin-dependent kinase . These interactions disrupt the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one stands out due to its broad spectrum of biological activities, including anticancer, antibacterial, and CNS depressive effects . Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(methoxymethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O2/c1-14-5-7-11-8-6(9(13)12-7)3-2-4-10-8/h2-5H2,1H3,(H2,10,11,12,13)

InChI Key

BEDRGSLPGWSFJY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(CCCN2)C(=O)N1

Origin of Product

United States

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